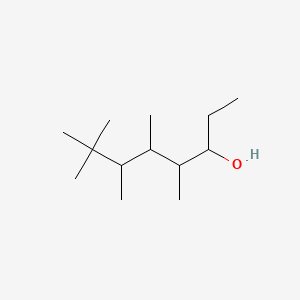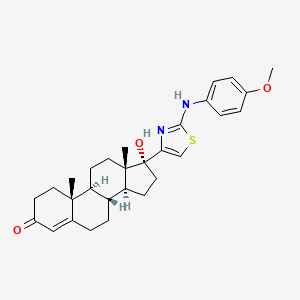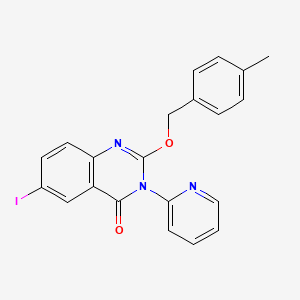
4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- typically involves multi-step organic reactions. Common starting materials might include 2-aminobenzamide and various substituted anilines. The iodination and methoxylation steps are crucial and often require specific reagents like iodine and methanol under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions are common, using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action for 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- would likely involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound with various biological activities.
6-Iodoquinazolinone: A derivative with similar iodination.
2-((4-Methylphenyl)methoxy)-3-(2-pyridinyl)quinazolinone: A closely related compound with similar functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-iodo-2-((4-methylphenyl)methoxy)-3-(2-pyridinyl)- lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
属性
CAS 编号 |
85178-77-4 |
|---|---|
分子式 |
C21H16IN3O2 |
分子量 |
469.3 g/mol |
IUPAC 名称 |
6-iodo-2-[(4-methylphenyl)methoxy]-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C21H16IN3O2/c1-14-5-7-15(8-6-14)13-27-21-24-18-10-9-16(22)12-17(18)20(26)25(21)19-4-2-3-11-23-19/h2-12H,13H2,1H3 |
InChI 键 |
WITVHZAQJYUXHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


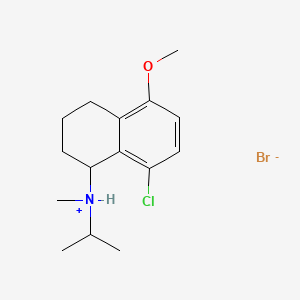
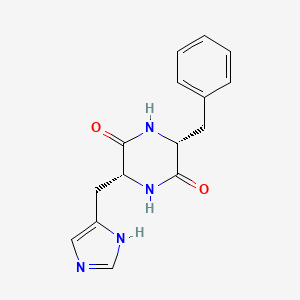
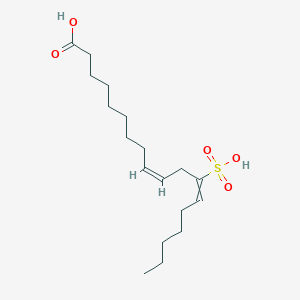
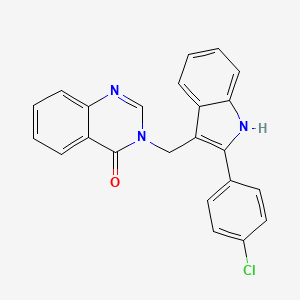
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

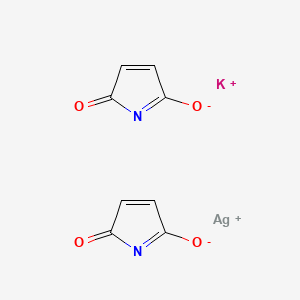
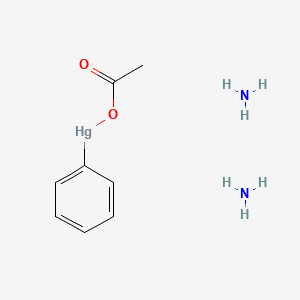
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
